tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring with cyano (CN) and trifluoromethyl (CF₃) groups at the 4- and 2-positions, respectively. The Boc group stabilizes the piperazine nitrogen during synthesis, while the electron-withdrawing CN and CF₃ substituents modulate electronic properties, solubility, and metabolic stability. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors or receptor antagonists due to its ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
tert-butyl 4-[4-cyano-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)14-5-4-12(11-21)10-13(14)17(18,19)20/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWYPRBHKFEHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group with cyano and trifluoromethyl substituents can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenyl halide with a nucleophile.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including tert-butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate, exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds interact with serotonin receptors, suggesting their potential as novel antidepressants .
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
Neuropharmacology
Piperazine derivatives are known to affect neurotransmitter systems. Research has shown that this compound can modulate dopamine and norepinephrine levels in the brain, making it a candidate for further studies in neuropharmacology aimed at treating disorders like ADHD and schizophrenia .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in the synthesis of advanced polymers. Its trifluoromethyl group enhances thermal stability and chemical resistance, making it suitable for high-performance materials in electronics and coatings .
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of several piperazine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages .
Case Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines, including breast and prostate cancer. The findings suggested that the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to enzymes and receptors, modulating their activity. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 193902-87-3)
- Key Differences: Replaces the cyano group with an amino (NH₂) group at the 4-position.
- Impact :
- Electronic Effects : The NH₂ group is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing CN group. This alters π-π stacking and hydrogen-bonding capabilities .
- Solubility : The NH₂ group enhances water solubility due to hydrogen bonding, whereas the CN group reduces polarity .
- Stability : The NH₂ group may increase susceptibility to oxidative metabolism compared to the CN group .
tert-Butyl 4-(4-chloro-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate Derivatives
- Key Differences : Substitutes CN with chlorine (Cl) or incorporates pyrimidine rings (e.g., ’s pyrimidine-carbonyl derivative).
- Impact :
- Reactivity : Cl is less electron-withdrawing than CN, reducing electrophilicity. Pyrimidine rings introduce additional hydrogen-bonding sites .
- Biological Activity : Cl-containing derivatives may exhibit improved herbicidal activity (e.g., ), while pyrimidine derivatives show enhanced binding to enzymatic pockets .
Functional Group Variations on the Piperazine Core
tert-Butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9 in )
- Key Differences : Replaces the phenyl ring with a pyridine ring bearing CF₃.
- Impact :
tert-Butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate ()
- Key Differences : Replaces the phenyl-CN-CF₃ moiety with a trifluoromethylsulfonyl (SO₂CF₃) group.
- Impact :
Positional Isomerism and Steric Effects
tert-Butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate ()
- Key Differences : CF₃ group at the 2-position instead of 4-position on the phenyl ring.
- Conformational Flexibility: Alters the spatial orientation of the CF₃ group, affecting interactions with hydrophobic pockets .
Comparative Data Table
Biological Activity
tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS Number: 1208089-38-6) is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H18F3N3O2
- Molecular Weight : 355.36 g/mol
- Structure : The compound features a piperazine ring substituted with a trifluoromethyl group and a cyano group, which are known to enhance lipophilicity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Recent studies indicate that derivatives of this compound may act as agonists for certain GPCRs, potentially influencing metabolic pathways related to obesity and type 2 diabetes mellitus (T2DM) .
- Cell Signaling Pathways : The compound has been shown to activate signaling pathways related to insulin regulation and glucagon-like peptide-1 (GLP-1) receptor activation, which are crucial for glucose homeostasis .
- Apoptosis Induction : Preliminary findings suggest that the compound may promote apoptosis in cancer cell lines through the activation of caspase pathways, similar to known chemotherapeutics .
Table 1: Summary of Biological Activities
Case Study: GPR119 Agonism
In a study investigating novel piperazine derivatives, this compound was identified as a promising candidate for GPR119 agonism. The compound demonstrated significant binding affinity and activation potential in vitro, suggesting its utility in developing treatments for metabolic disorders such as T2DM .
Case Study: Cancer Cell Lines
Another study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment increased p53 expression and induced apoptosis through caspase activation, highlighting its potential role as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
